molecular formula C28H26ClN5O2S B11644867 (6Z)-6-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11644867
M. Wt: 532.1 g/mol
InChI Key: NUTWONCCPQRLQG-VNVFRMDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6Z)-6-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-CYCLOHEXYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that features a unique combination of functional groups, including an indole, a chlorophenoxyethyl group, and a thiadiazolopyrimidinone core

Preparation Methods

The synthesis of (6Z)-6-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-CYCLOHEXYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the chlorophenoxyethyl group. The final step involves the formation of the thiadiazolopyrimidinone core under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under mild conditions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxyethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. .

Scientific Research Applications

(6Z)-6-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-CYCLOHEXYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (6Z)-6-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-CYCLOHEXYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The indole moiety can bind to protein active sites, while the chlorophenoxyethyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C28H26ClN5O2S

Molecular Weight

532.1 g/mol

IUPAC Name

(6Z)-6-[[1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-cyclohexyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C28H26ClN5O2S/c29-20-10-12-21(13-11-20)36-15-14-33-17-19(22-8-4-5-9-24(22)33)16-23-25(30)34-28(31-26(23)35)37-27(32-34)18-6-2-1-3-7-18/h4-5,8-13,16-18,30H,1-3,6-7,14-15H2/b23-16-,30-25?

InChI Key

NUTWONCCPQRLQG-VNVFRMDZSA-N

Isomeric SMILES

C1CCC(CC1)C2=NN3C(=N)/C(=C/C4=CN(C5=CC=CC=C54)CCOC6=CC=C(C=C6)Cl)/C(=O)N=C3S2

Canonical SMILES

C1CCC(CC1)C2=NN3C(=N)C(=CC4=CN(C5=CC=CC=C54)CCOC6=CC=C(C=C6)Cl)C(=O)N=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.